molecular formula C17H18O4 B578686 2'-Methoxy-6'-(4-methoxybenzyloxy)acetophenone CAS No. 1234015-61-2

2'-Methoxy-6'-(4-methoxybenzyloxy)acetophenone

Cat. No. B578686
Key on ui cas rn: 1234015-61-2
M. Wt: 286.327
InChI Key: RSNLDCUXHLFIRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08314108B2

Procedure details

1-(2-Hydroxy-6-methoxyphenyl)ethanone (1300 g, 7.82 mol) and dimethylformamide (10.4 L) are added to a 22 L flask and stirred to obtain a solution. Potassium carbonate (2700 g, 19.54 mol) is added in portions, then stirred for at least 30 min. Using an addition funnel, 4-methoxybenzyl chloride (14700 g, 9.39 mol) is added dropwise over 2.5 h to the mixture while maintaining the temperature <30° C. The reaction mixture is warmed to 35° C. and that temperature is held for 12 h. The reaction conversion is monitored by HPLC and deemed complete after 13 h at 35° C. The slurry is filtered and the resulting solids washed with dimethylformamide (1 L). Extractive work-up of the filtrate with ethyl acetate and water, followed by concentration, provided a waxy yellow solid. To the waxy yellow solid is added methyl t-butyl ether (2.6 L). The resulting slurry is agitated. The now free flowing slurry is filtered and washed with methyl t-butyl ether (1 L). The white solid is vacuum dried yielding 1539 grams (69%) of the title compound. mp 105-107° C.
Quantity
1300 g
Type
reactant
Reaction Step One
Quantity
10.4 L
Type
reactant
Reaction Step One
Quantity
2700 g
Type
reactant
Reaction Step Two
Quantity
14700 g
Type
reactant
Reaction Step Three
Quantity
2.6 L
Type
solvent
Reaction Step Four
Yield
69%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([O:8][CH3:9])[C:3]=1[C:10](=[O:12])[CH3:11].CN(C)C=O.C(=O)([O-])[O-].[K+].[K+].[CH3:24][O:25][C:26]1[CH:33]=[CH:32][C:29]([CH2:30]Cl)=[CH:28][CH:27]=1>C(OC)(C)(C)C>[CH3:9][O:8][C:4]1[CH:5]=[CH:6][CH:7]=[C:2]([O:1][CH2:30][C:29]2[CH:32]=[CH:33][C:26]([O:25][CH3:24])=[CH:27][CH:28]=2)[C:3]=1[C:10](=[O:12])[CH3:11] |f:2.3.4|

Inputs

Step One
Name
Quantity
1300 g
Type
reactant
Smiles
OC1=C(C(=CC=C1)OC)C(C)=O
Name
Quantity
10.4 L
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
2700 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
14700 g
Type
reactant
Smiles
COC1=CC=C(CCl)C=C1
Step Four
Name
Quantity
2.6 L
Type
solvent
Smiles
C(C)(C)(C)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to obtain a solution
STIRRING
Type
STIRRING
Details
stirred for at least 30 min
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature <30° C
WAIT
Type
WAIT
Details
deemed complete after 13 h at 35° C
Duration
13 h
FILTRATION
Type
FILTRATION
Details
The slurry is filtered
WASH
Type
WASH
Details
the resulting solids washed with dimethylformamide (1 L)
CONCENTRATION
Type
CONCENTRATION
Details
Extractive work-up of the filtrate with ethyl acetate and water, followed by concentration
CUSTOM
Type
CUSTOM
Details
provided a waxy yellow solid
STIRRING
Type
STIRRING
Details
The resulting slurry is agitated
FILTRATION
Type
FILTRATION
Details
is filtered
WASH
Type
WASH
Details
washed with methyl t-butyl ether (1 L)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
COC1=C(C(=CC=C1)OCC1=CC=C(C=C1)OC)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1539 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 68.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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